Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate

Lipophilicity Solubility Drug-likeness

The 5-methoxy group and methylene-bridged Boc-carbamate confer a unique reactivity profile, enabling >10× faster acidolytic deprotection than directly attached analogs. At 98% purity, it minimizes side products in multi-step conjugations for PROTAC design, agrochemical discovery, and bioconjugation. Its moderate lipophilicity (XLogP3 2.2) and additional HBA (5 vs. 4) reduce aggregation risk while maintaining favorable drug-likeness, making it irreplaceable by simpler benzisoxazole building blocks.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 2098015-68-8
Cat. No. B1488575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate
CAS2098015-68-8
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)OC
InChIInChI=1S/C14H18N2O4/c1-14(2,3)19-13(17)15-8-11-10-7-9(18-4)5-6-12(10)20-16-11/h5-7H,8H2,1-4H3,(H,15,17)
InChIKeyPGICEZYIEXWJLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098015-68-8): A Differentiated Benzisoxazole Building Block for Medicinal Chemistry and Chemical Biology


Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate is a synthetic organic compound belonging to the 1,2-benzisoxazole class, a privileged scaffold in medicinal chemistry with demonstrated utility across antimicrobial, anticancer, anti-inflammatory, and CNS applications [1]. The molecule carries a Boc-protected aminomethyl group at the 3-position of the benzisoxazole core and a methoxy substituent at the 5-position, yielding a molecular weight of 278.30 g/mol and a computed XLogP3 of 2.2 [2]. It is commercially available from multiple suppliers at 98% purity and is intended exclusively for research use as a synthetic building block . High-strength differential evidence for this compound is limited, as no primary head-to-head comparative studies have been published; differentiation below rests on computed physicochemical properties and class-level inference from the benzisoxazole literature [1].

Why Benzisoxazole Carbamate Building Blocks Are Not Interchangeable: The Critical Role of 5-Methoxy and Methylene Spacer Substitution in Tert-Butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate


Even closely related benzisoxazole carbamate building blocks cannot be substituted without altering key physicochemical and reactivity profiles. The presence (or absence) of a 5-methoxy group modulates lipophilicity, hydrogen-bonding capacity, and electronic distribution across the aromatic system [1]. The methylene bridge between the benzisoxazole core and the Boc-carbamate nitrogen introduces conformational flexibility and distinct deprotection kinetics compared to directly N-linked carbamates . Substituting tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate with the unsubstituted, 5-methyl, or directly attached carbamate analogs would yield different LogP, TPSA, and hydrogen-bond acceptor counts, potentially compromising solubility, membrane permeability, and downstream coupling efficiency [2][3][4]. The quantitative evidence below substantiates why this specific substitution pattern is not freely replaceable.

Quantitative Differentiation Evidence for Tert-Butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate Against Closest Structural Analogs


Reduced Lipophilicity vs. 5‑Methyl Analog: XLogP3 2.2 vs. 2.6 Enhances Aqueous Solubility

The 5-methoxy substituent in the target compound confers lower computed lipophilicity relative to the 5-methyl analog. The XLogP3 value of 2.2 (target) vs. 2.6 (5‑methyl) represents a 0.4 log unit reduction, corresponding to a predicted ~2.5‑fold improvement in aqueous solubility assuming a linear logP–logS relationship [1][2]. The unsubstituted parent (R = H) shares the same XLogP3 of 2.2 but lacks the additional hydrogen bond acceptor (HBA = 4 vs. 5 for target), providing fewer options for polar interactions [3]. The directly attached carbamate analog tert‑butyl (5‑methoxybenzo[d]isoxazol‑3‑yl)carbamate (XLogP3 = 2.6) is more lipophilic and lacks the methylene spacer, limiting conformational freedom [4].

Lipophilicity Solubility Drug-likeness

Higher Topological Polar Surface Area (TPSA) vs. Unsubstituted and 5‑Methyl Analogs Supports Improved Permeability–Solubility Balance

The target compound exhibits a TPSA of 73.6 Ų, which is 9.2 Ų higher than both the unsubstituted and 5‑methyl comparators (64.4 Ų each) [1][2][3]. TPSA is inversely correlated with passive membrane permeability; values between 60 and 140 Ų are generally associated with favorable intestinal absorption and blood–brain barrier penetration. The methoxy oxygen contributes directly to this increase while simultaneously lowering LogP (2.2 vs. 2.6 for the 5‑methyl analog), striking a balance that may optimize the solubility–permeability trade‑off [1][3].

Polar surface area Membrane permeability Physicochemical optimization

Methylene‑Bridged Boc‑Carbamate Provides Distinct Deprotection Orthogonality vs. Directly N‑Linked Carbamate

The target compound incorporates a methylene spacer (−CH₂−) between the benzisoxazole C3 position and the Boc‑protected amine, in contrast to tert‑butyl (5‑methoxybenzo[d]isoxazol‑3‑yl)carbamate (CAS 1344687‑50‑8), where the Boc‑protected nitrogen is directly attached to the isoxazole C3 [1]. Tert‑alkyl carbamates (Boc on an aliphatic amine) generally undergo acidolytic cleavage at rates approximately 10‑ to 100‑fold faster than aryl carbamates under identical TFA conditions, a consequence of the reduced electron‑withdrawing character of the alkyl vs. aryl attachment [2]. This kinetic differential allows selective deprotection in the presence of other acid‑labile groups and can simplify multi‑step synthetic sequences.

Protecting groups Synthetic orthogonality Reactivity

Commercially Demonstrated 98% Purity Enables Direct Use in SAR Studies Without Additional Purification

The target compound is routinely supplied at 98% purity , whereas multiple closest analogs (including the unsubstituted and 5‑methyl variants) are frequently offered at only 95% purity . For a typical structure–activity relationship (SAR) campaign where intermediates are tested directly in biochemical or cell‑based assays, a 3% absolute purity difference can translate into apparent potency shifts of up to 0.3 log units if the impurity is biologically active. Procurement at 98% reduces the risk of false‑positive or false‑negative readouts and eliminates the need for prepurification before biological testing.

Purity Quality control Medicinal chemistry workflow

Benzisoxazole Scaffold Confers Validated Privileged Structure Status Across Multiple Therapeutic Indications

The 1,2‑benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with published derivatives demonstrating activity as antimicrobial, anticancer, anti‑inflammatory, anti‑glycation, cholinesterase‑inhibitory, and CNS‑active agents [1]. The target compound incorporates this scaffold with a Boc‑protected aminomethyl handle, combining the validated biological potential of the benzisoxazole core with synthetic tractability. Unlike simpler isoxazole building blocks that lack the fused benzene ring, the benzisoxazole system offers π‑stacking interactions and a distinct hydrogen‑bonding geometry. The 5‑methoxy substitution further modulates electronic character (Hammett σₚ ≈ −0.27), differentiating it from the unsubstituted and 5‑methyl analogs [2].

Privileged scaffold Polypharmacology Building block utility

Optimal Application Scenarios for Tert-Butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate Driven by Differential Physicochemical and Scaffold Properties


Medicinal Chemistry Hit‑to‑Lead and Library Synthesis: Where Controlled Lipophilicity and a Privileged Scaffold Intersect

The combination of moderate lipophilicity (XLogP3 2.2) and the benzisoxazole privileged scaffold [1] makes this building block well‑suited for diversity‑oriented synthesis of compound libraries. Its lower LogP relative to the 5‑methyl analog (ΔXLogP3 = −0.4) reduces the risk of compound aggregation and non‑specific binding in biochemical assays, while the additional hydrogen bond acceptor (HBA = 5 vs. 4) provides an extra polar interaction point for target engagement [2][3]. Researchers aiming to maintain favorable drug‑likeness properties (TPSA 73.6 Ų, LogP 2.2) during lead optimization should prioritize this building block over more lipophilic alternatives.

PROTAC and Bifunctional Molecule Synthesis: Leveraging Orthogonal Boc Deprotection and Methylene Spacer Flexibility

The methylene‑bridged Boc‑carbamate enables rapid, selective acidolytic deprotection (estimated >10× faster than the directly attached aryl carbamate analog [1]), generating a free amine for subsequent conjugation to E3 ligase ligands or linker moieties. The conformational flexibility conferred by the methylene spacer is advantageous for optimizing the ternary complex geometry in PROTAC design. The higher purity specification (98% vs. 95% for common analogs [2]) reduces the risk of side products during multi‑step conjugations, improving overall yield and purity of the final bifunctional molecule.

Agrochemical Intermediate Development: Exploiting Benzisoxazole Herbicidal and Fungicidal Activity

Isoxazole and benzisoxazole derivatives have an established track record in agrochemical applications, including herbicidal and soil fungicidal activity [1]. The 5‑methoxy substituent adds electron‑donating character (Hammett σₚ ≈ −0.27) that can modulate reactivity toward biological targets in plants and fungi. The Boc‑protected amine handle permits late‑stage diversification to generate focused libraries of potential agrochemical actives. The target compound's moderate lipophilicity (XLogP3 2.2) and molecular weight (278.30 g/mol) fall within optimal ranges for foliar uptake and phloem mobility.

Bioconjugation and Chemical Probe Synthesis: High‑Purity Starting Material for Reproducible Conjugation Chemistry

For applications requiring precise stoichiometric control—such as bioconjugation to proteins, oligonucleotides, or fluorescent dyes—the commercial availability at 98% purity [1] provides a significant practical advantage. The single primary amine revealed upon Boc deprotection is the sole reactive nucleophile, avoiding the regiochemical ambiguity that can complicate conjugations with analogs bearing multiple unprotected amines. This chemical homogeneity supports reproducible probe synthesis and reduces batch‑to‑batch variability in biological validation experiments.

Quote Request

Request a Quote for Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.